4-Bromo-3,5-difluorobenzyl bromide
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Overview
Description
4-Bromo-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluorobenzyl bromide typically involves the bromination of 3,5-difluorobenzyl alcohol. The process includes the following steps:
Bromination Reaction: 3,5-difluorobenzyl alcohol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like ether or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding difluorobenzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Difluorobenzyl derivatives.
Scientific Research Applications
4-Bromo-3,5-difluorobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluorobenzyl bromide involves its reactivity towards nucleophiles and electrophilesThe fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3,5-Difluorobenzyl bromide: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-difluorobenzyl bromide: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-Bromo-3,5-dichlorobenzyl bromide: Chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-3,5-difluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination enhances its reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIRYZMMDFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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